4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine
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Overview
Description
4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring attached to a fluorinated phenylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a fluorinated benzaldehyde and a suitable amidine derivative under acidic conditions.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with thiomorpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted phenylpyrimidine derivatives.
Scientific Research Applications
4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets. The fluorinated pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thiomorpholine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine
- 4-(5-Fluoro-6-phenylpyrimidin-4-yl)morpholine
Uniqueness
4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances its stability and bioavailability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(5-fluoro-6-phenylpyrimidin-4-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3S/c15-12-13(11-4-2-1-3-5-11)16-10-17-14(12)18-6-8-19-9-7-18/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNXXEJUOBRDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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